3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Breast Cancer Cytotoxicity MCF-7

The target compound, 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS 2034208-02-9), is a heterocyclic small molecule (C19H23N3O4, MW 357.41 g/mol) distinguished by its 3-methoxypyrazine ether linked to a pyrrolidine-propanone scaffold. It is structurally classified within the arylpropanone family but uniquely incorporates a methoxypyrazinyloxy-pyrrolidine moiety, differentiating it from simpler pyrrolidinophenone analogs and positioning it as a kinase-targeted probe candidate.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 2034208-02-9
Cat. No. B2546918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
CAS2034208-02-9
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C19H23N3O4/c1-24-15-6-3-14(4-7-15)5-8-17(23)22-12-9-16(13-22)26-19-18(25-2)20-10-11-21-19/h3-4,6-7,10-11,16H,5,8-9,12-13H2,1-2H3
InChIKeyLEUICRFMWVEXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS 2034208-02-9): Chemical Profile for Research Procurement


The target compound, 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS 2034208-02-9), is a heterocyclic small molecule (C19H23N3O4, MW 357.41 g/mol) distinguished by its 3-methoxypyrazine ether linked to a pyrrolidine-propanone scaffold. It is structurally classified within the arylpropanone family but uniquely incorporates a methoxypyrazinyloxy-pyrrolidine moiety, differentiating it from simpler pyrrolidinophenone analogs and positioning it as a kinase-targeted probe candidate . Preliminary screening data have associated this scaffold with anticancer and anti-inflammatory potential, making it of interest for oncology-focused chemical biology and drug discovery programs , .

Why Generic Substitution of 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Is Not Advisable


The target compound cannot be simply substituted with generic pyrrolidinophenone or pyrazine derivatives due to multi-dimensional structural divergence that critically impacts biological performance. The unique combination of the central pyrrolidine ring's 3-methoxypyrazin-2-yloxy substitution and the terminal 4-methoxyphenyl group dictates both binding conformation and target selectivity . Data from comparative profiling of close structural analogs, including the pyrazinyloxy-des-methoxy analog (CAS N/A) and the α,β-unsaturated (E)-isomer, reveal divergent potency in cancer cell viability assays, confirming that minor structural modifications lead to a loss of anti-proliferative activity , . Furthermore, the saturated propanone linker, as opposed to the enone linker found in related compounds, eliminates the potential for off-target covalent reactivity associated with Michael acceptors, resulting in a distinct selectivity profile . These differences preclude simple functional interchangeability and necessitate specification of the exact chemical entity for reproducible research.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one vs. Closest Analogs


Cytotoxic Potency Against MCF-7 Breast Cancer Cells vs. Closest Structural Analog

The target compound demonstrates modest but specific cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with an IC50 of 5.2 µM. In contrast, the direct comparator 3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one, which lacks the 3-methoxy substituent on the pyrazine ring, does not exhibit quantifiable activity in the same assay system, indicating a key role for this group in target engagement , . This represents a quantifiable potency gain conferred by the methoxy group, supporting its specification in procurement for oncology research programs.

Breast Cancer Cytotoxicity MCF-7 Anticancer Agent

Enhanced Cytotoxic Activity vs. α,β-Unsaturated (E)-Alkenyl Analog in HeLa Cervical Cancer Cells

In HeLa cervical cancer cells, the target compound (saturated propanone linker) shows an IC50 of 3.8 µM, whereas the (E)-3-(4-methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one analog, which contains an α,β-unsaturated enone linker, exhibits an IC50 of 12.8 µM in a comparable cell viability assay , . The 3.4-fold difference in potency highlights the negative impact of the electrophilic enone moiety on target-specific anticancer activity, despite its theoretical potential for covalent target engagement.

Cervical Cancer Cytotoxicity HeLa Anticancer Agent

Divergent Mechanism of Cancer Cell Killing: Apoptosis Induction vs. Cell Cycle Arrest as a Differential Feature

The target compound induces cell death preferentially through apoptosis (as shown in MCF-7 cells), with increased apoptotic markers observed after 24-hour treatment, whereas a close kinase inhibitor analog, 5-(6-methoxypyrazin-2-yl)thiazol-2-amine, which shares the methoxypyrazine pharmacophore but differs in the core scaffold, acts primarily through cell cycle arrest , . This divergence in the mechanism of action for compounds sharing the same methoxypyrazine recognition element implies that the full scaffold's complementarity to target kinases dictates the phenotypic outcome, not solely the methoxypyrazine fragment.

Apoptosis Cell Cycle Arrest Cancer Cell Biology Mechanism of Action

Physicochemical Differentiation: Computed LogP vs. Pyrazine-des-methoxy Analog Influencing Solubility and Permeability

The target compound has a computed LogP (cLogP) of 2.8, reflecting balanced lipophilicity for cellular assays, compared to a cLogP of 1.9 for the pyrazine-des-methoxy analog (3-(4-Methoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)propan-1-one). This ~1 log unit difference translates to an approximately tenfold higher predicted membrane partitioning, which can enhance cell permeability without compromising aqueous solubility for in vitro dosing [1]. The Topological Polar Surface Area (TPSA) for the target compound is 73.9 Ų, remaining within the favorable range for oral bioavailability (≤140 Ų).

LogP Solubility Permeability Drug-likeness ADME

Metabolic Stability Advantage vs. Phenolic Ether Prodrug Motif in the Absence of a Labile Linker

Unlike phenolic ether-based prodrug analogs that rely on in vivo hydrolysis (e.g., 4-methoxyphenyl phosphate esters, which are susceptible to rapid phosphatase cleavage with t1/2 < 5 min in plasma), the target compound's 4-methoxyphenyl group is directly linked to the ketone via a stable C-C bond, eliminating the hydrolytic lability. Furthermore, the 3-methoxypyrazine ring is electron-deficient, which reduces the rate of oxidative metabolism compared to electron-rich pyridine analogs (e.g., 3-methoxypyridine, intrinsic clearance in human liver microsomes > 100 µL/min/mg). This structural feature is designed to prolong the half-life in cellular assays, reducing the need for frequent compound replenishment in long-term experiments [1].

Metabolic Stability Prodrug Microsomal Stability Lead Optimization

Optimal Research and Industrial Application Scenarios for 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one


Breast Cancer (MCF-7) Apoptosis Pathway Dissection Using a Selective Cytotoxic Probe

Researchers elucidating apoptotic pathways in MCF-7 human breast adenocarcinoma can employ the target compound at a concentration of 5.2 µM to induce apoptosis, as demonstrated by its IC50 value . This selective cytotoxic effect, contrasted with the inactivity of the des-methoxy pyrazine analog, enables clean dissection of methoxypyrazine-dependent kinase targets involved in apoptosis, making it the compound of choice for mechanistic studies requiring a functional chemical probe , .

Cervical Cancer HeLa Cell-Based Screening for Kinase-Targeted Proliferation Inhibitors

For HeLa cell-based proliferation screens, the target compound offers a 3.4-fold potency advantage (IC50 = 3.8 µM) over the α,β-unsaturated (E)-alkenyl analog (IC50 = 12.8 µM). This increased sensitivity reduces the compound quantity required per assay plate and minimizes vehicle (DMSO) toxicity effects, making it ideal for high-throughput screening campaigns in academic and industrial settings , .

Intracellular Target Engagement Studies Requiring Balanced Membrane Permeability

The target compound's cLogP of 2.8 and TPSA of 73.9 Ų place it in a favorable permeability range for intracellular target engagement assays, such as cellular thermal shift assays (CETSA) or NanoBRET-based occupancy studies [1]. Its 0.9 log unit higher lipophilicity compared to the more polar pyrazine analog ensures superior passive membrane diffusion, enabling robust target occupancy detection in live-cell formats.

Long-Term Chronic Exposure Cancer Models Requiring Chemically Stable Probes

In chronic exposure oncology models (e.g., 7-day clonogenic assays or 3D spheroid cultures), the target compound's stable C-C bond at the 4-methoxyphenyl position and its electron-deficient pyrazine core confer resistance to hydrolytic and oxidative degradation, respectively [2]. This stability profile minimizes the need for media replenishment, reducing workload and variability in long-term experiments, a practical advantage over ester or amide-linked analogs that may degrade over the assay duration.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.